molecular formula C17H17N3O B14154074 3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine CAS No. 926239-76-1

3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B14154074
CAS No.: 926239-76-1
M. Wt: 279.34 g/mol
InChI Key: YHGKKTWKDUCXDR-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine is an organic compound with a unique structure that combines a methoxyphenyl group, a methylphenyl group, and a pyrazolamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium, depending on the specific conditions required.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the pyrazole core.

    Introduction of the Methylphenyl Group: Similarly, the methylphenyl group can be introduced through a nucleophilic substitution reaction with a methylphenyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halides or other electrophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine is unique due to its specific combination of functional groups and the pyrazole core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

926239-76-1

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2-(3-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C17H17N3O/c1-12-5-3-7-14(9-12)20-17(18)11-16(19-20)13-6-4-8-15(10-13)21-2/h3-11H,18H2,1-2H3

InChI Key

YHGKKTWKDUCXDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC(=CC=C3)OC)N

Origin of Product

United States

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